2-hydroxy-dATP - 146088-00-8

2-hydroxy-dATP

Catalog Number: EVT-1204567
CAS Number: 146088-00-8
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Hydroxy-dATP, also known as 2-OH-dATP or D(isogtp), belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside triphosphates. These are purine nucleotides with triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. 2-Hydroxy-dATP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa).
2-hydroxy-dATP is a purine 2'-deoxyribonucleoside 5'-triphosphate in which the 2'-deoxyribonucleoside moiety is 2'-deoxy-2-hydroxyadenosine. It is a conjugate acid of a 2-hydroxy-dATP(3-).
Source and Classification

2-Hydroxy-deoxyadenosine triphosphate is classified under nucleotides, specifically as an oxidized derivative of deoxyadenosine triphosphate. It is synthesized in cells primarily through the oxidation of deoxyadenosine triphosphate by reactive oxygen species. Enzymes such as 2-hydroxy-deoxyadenosine triphosphate diphosphatase, encoded by the NUDT1 gene, are responsible for its hydrolysis, thus preventing its incorporation into DNA during replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-hydroxy-deoxyadenosine triphosphate can be achieved through various biochemical pathways involving oxidative reactions. The primary method involves the oxidation of deoxyadenosine triphosphate in the presence of reactive oxygen species. This process can be studied using in vitro systems, such as those involving Escherichia coli DNA polymerases, which demonstrate distinct incorporation patterns for this nucleotide during DNA synthesis .

Technical details indicate that the reaction conditions typically include a buffered solution (e.g., Tris-HCl) with magnesium ions to facilitate enzymatic activity. The presence of other nucleotides and specific enzymes influences the efficiency and specificity of 2-hydroxy-deoxyadenosine triphosphate incorporation into DNA strands .

Chemical Reactions Analysis

Reactions and Technical Details

2-Hydroxy-deoxyadenosine triphosphate participates in various chemical reactions, primarily during DNA replication. It can be incorporated opposite guanine residues in DNA strands, leading to increased mutation rates due to mispairing .

In biochemical assays, it has been shown that when incorporated into DNA by Escherichia coli DNA polymerase III, it results in higher frequencies of mutations compared to normal deoxyadenosine triphosphate. The presence of this nucleotide can lead to both base substitutions and deletions during replication processes .

Mechanism of Action

Process and Data

The mechanism by which 2-hydroxy-deoxyadenosine triphosphate exerts its effects involves its incorporation into DNA strands during replication. This misincorporation occurs because the nucleotide can base pair with cytosine or guanine, leading to transitions (e.g., G•C → A•T) and transversions (e.g., G•C → T•A) in the genetic code .

Studies have quantified the mutagenicity of this compound, revealing that it induces mutations at rates significantly higher than those observed with unmodified nucleotides. For instance, one study reported that the mutant frequency reached over five times the background level when 2-hydroxy-deoxyadenosine triphosphate was included in replication reactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 507.18 g/mol
  • Appearance: Colorless to slightly yellow solution
  • pH: Approximately 7.5
  • Solubility: Soluble in water
  • Spectroscopic Properties: Maximum absorbance at 292 nm .

These characteristics are crucial for laboratory applications where precise concentrations and pH levels are necessary for optimal enzyme activity.

Applications

Scientific Uses

2-Hydroxy-deoxyadenosine triphosphate is utilized extensively in molecular biology research, particularly in studies involving mutagenesis and DNA repair mechanisms. Its ability to induce mutations makes it a valuable tool for understanding the processes behind genetic variability and stability.

Applications include:

  • Mutagenesis Studies: Investigating how oxidative stress affects genetic material.
  • DNA Repair Mechanism Research: Understanding how cells manage damaged nucleotides.
  • Cancer Research: Exploring links between oxidative damage and tumorigenesis due to misincorporation events .
Introduction to 2-Hydroxy-dATP

Role of Oxidized Nucleotides in DNA Damage and Mutagenesis

Reactive oxygen species (ROS), generated during cellular metabolism or from environmental exposures, oxidize deoxyribonucleotide triphosphates (dNTPs) in the nucleotide pool. This oxidation produces mutagenic precursors like 2-hydroxy-2′-deoxyadenosine 5′-triphosphate (2-OH-dATP) and 8-hydroxy-2′-deoxyguanosine 5′-triphosphate (8-OH-dGTP). Among these, 2-OH-dATP exhibits exceptional mutagenic potential, surpassing even 8-OH-dGTP in some contexts [4] [8]. When incorporated into DNA during replication, oxidized nucleotides induce mutations through mispairing. For example, 2-OH-dATP primarily causes G·C→A·T transitions in mammalian systems and G·C→T·A transversions in Escherichia coli due to differential polymerase handling [1] [2]. This mutagenicity is dose-dependent, as demonstrated in in vitro replication systems using HeLa cell extracts, where 400 µM 2-OH-dATP increased mutant frequencies by 83% compared to controls [1].

The biological impact of such mutations is significant. Accumulation of 2-OH-dATP contributes to genomic instability, a hallmark of carcinogenesis and aging. Notably, nucleotide pool sanitization enzymes like the human MTH1 protein hydrolyze 2-OH-dATP to prevent its incorporation. The critical role of these defenses is underscored by the increased tumor incidence in MTH1-deficient mice [4] [6].

Table 1: Mutagenic Efficiencies of Oxidized Nucleotides in Model Systems

NucleotidePrimary Mutation InducedRelative MutagenicityModel System
2-OH-dATPG·C→A·T (mammals)HighHeLa extract
G·C→T·A (E. coli)Very highE. coli Pol III
8-OH-dGTPA·T→C·GModerateHeLa extract
5-OH-dCTPMultipleLowE. coli Pol III

Structural and Functional Significance of 2-Hydroxy-dATP in Nucleic Acid Metabolism

2-OH-dATP (molecular formula: C₁₀H₁₆N₅O₁₃P₃; molecular weight: 507.18 g/mol) features a hydroxyl group at the C2 position of the adenine base, altering its tautomeric properties and hydrogen-bonding potential [5] [7]. This modification enables non-canonical base pairing:

  • In mammalian DNA polymerase α, 2-OH-dATP is misincorporated opposite template cytosine (forming a 2-OH-A:C pair), leading to G·C→A·T transitions [1].
  • In E. coli DNA polymerase III, it pairs opposite guanine (forming 2-OH-A:G pairs), causing G·C→T·A transversions [2] [9].

The nucleotide’s UV absorption spectrum (λₘₐₓ = 292 nm in Tris-HCl, pH 7.5) distinguishes it from unmodified dATP [3] [9]. Its incorporation efficiency varies by polymerase:

  • Replicative polymerases (e.g., Pol δ) incorporate 2-OH-dATP at low rates.
  • Translesion synthesis (TLS) polymerases (e.g., Pol η) incorporate it more readily, amplifying mutagenic outcomes [4].

MTH1, the primary sanitization enzyme, hydrolyzes 2-OH-dATP to 2-OH-dAMP with a catalytic efficiency 5-fold higher than for 8-OH-dGTP at physiological pH (7.2), acting as a critical defense [6].

Table 2: Polymerase-Specific Handling of 2-OH-dATP

DNA PolymerasePreferred Template BaseResulting MutationSystem
Mammalian Pol αCG·C→A·THeLa extract
E. coli Pol IIIGG·C→T·AGap-filling assay
Human Pol η (TLS)T or GMultipleIn vitro synthesis

Historical Context: Discovery and Early Characterization of 2-Hydroxy-dATP

2-OH-dATP was first identified in 1995 by Kamiya et al., who synthesized it by treating dATP with Fenton-type reagents (Fe²⁺-EDTA) to generate hydroxyl radicals [1] [4]. Initial characterization revealed its propensity to misincorporate during DNA synthesis. By 2000, key studies demonstrated its differential mutagenicity across species:

  • E. coli DNA polymerase III incorporated 2-OH-dATP opposite guanine, inducing G·C→T·A transversions [2] [9].
  • Mammalian DNA polymerase α incorporated it opposite cytosine, causing G·C→A·T transitions [1].

The discovery of MTH1’s ability to hydrolyze 2-OH-dATP in 1999 highlighted its biological relevance [6]. By 2003, in vitro SV40 replication systems with HeLa extracts confirmed its mutagenicity in human cell models and revealed that 2-OH-dADP (its diphosphate form) enhances mutagenesis by inhibiting MTH1 [1] [4].

Methodological advances, including HPLC purification and supF shuttle vector systems, enabled precise quantification of mutation spectra. Today, 2-OH-dATP is commercially available (e.g., Jena Bioscience NU-1209) and used to study oxidative mutagenesis [3] [9].

Table 3: Key Historical Milestones in 2-OH-dATP Research

Properties

CAS Number

146088-00-8

Product Name

2-hydroxy-dATP

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1

InChI Key

UOACBPRDWRDEHJ-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2-hydroxy-2'-deoxyadenosine 5'-triphosphate
2-hydroxydeoxyadenosine triphosphate
2-OH-dATP

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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